molecular formula C9H13N3O3S B2760478 Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate CAS No. 524057-10-1

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2760478
CAS No.: 524057-10-1
M. Wt: 243.28
InChI Key: JRIGEBBJVSIXCD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl hydrazinoacetate with 2-acetylhydrazine and a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with DNA, affecting cellular processes and leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazole ring and the acetylhydrazino group, which imparts specific biological activities and chemical reactivity. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(2-acetylhydrazinyl)-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)16-9(10-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIGEBBJVSIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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